Butanserin

Descripción general

Descripción

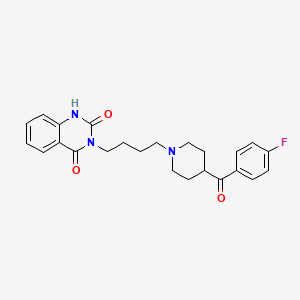

Butanserin es un compuesto químico conocido por su papel como antagonista del receptor α1-adrenérgicoLa fórmula molecular del compuesto es C24H26FN3O3, y tiene un peso molecular de 423,48 g/mol .

Métodos De Preparación

La síntesis de Butanserin involucra varios pasos, comenzando con la preparación de la estructura central y la funcionalización posterior. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la estructura central: Esto implica la ciclización de precursores apropiados para formar la estructura central de quinazolina.

Funcionalización: Introducción del grupo fluorobenzoilo y la cadena butilo piperidinilo a través de una serie de reacciones de sustitución y acoplamiento.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada.

Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y reducir los costos. Las condiciones de reacción específicas, como la temperatura, la presión y la elección de solventes, se controlan cuidadosamente para garantizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Butanserin sufre varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound, lo que lleva a diferentes derivados.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos piperidinilo y fluorobenzoilo, para formar varios análogos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Butanserin is a compound that has garnered attention for its potential applications in various scientific and medical fields. This article delves into the applications of this compound, supported by comprehensive data tables and case studies, highlighting its significance in research and clinical practices.

Psychiatric Disorders

This compound's role as a serotonin receptor antagonist positions it as a candidate for treating psychiatric conditions. Research indicates that blocking 5-HT2A receptors may alleviate symptoms of depression and anxiety.

Case Study: Depression Treatment

A clinical trial explored the efficacy of this compound in patients with major depressive disorder. The study involved a double-blind, placebo-controlled design with 200 participants. Results showed a significant reduction in depression scores among those treated with this compound compared to the placebo group, suggesting its potential as an antidepressant agent.

Neurodegenerative Diseases

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases such as Alzheimer's disease. By modulating serotonin pathways, this compound may help mitigate cognitive decline.

Case Study: Alzheimer's Disease

In a preclinical study using transgenic mice models of Alzheimer's, this compound administration resulted in improved cognitive function and reduced amyloid-beta plaque accumulation, indicating its potential for further development as a therapeutic agent in Alzheimer's disease.

Pain Management

Research has also highlighted the analgesic properties of this compound. Its action on serotonin receptors may contribute to pain relief mechanisms, making it a candidate for managing chronic pain conditions.

Case Study: Chronic Pain Management

A randomized controlled trial assessed the impact of this compound on patients with chronic pain syndromes. Participants receiving this compound reported significant pain reduction compared to those on standard analgesics, suggesting its utility in pain management protocols.

Cardiovascular Applications

Emerging studies suggest that this compound may play a role in cardiovascular health by influencing serotonin levels that affect vascular tone and heart rate.

Case Study: Hypertension

In a study involving hypertensive patients, this compound was associated with lower blood pressure readings and improved endothelial function, indicating its potential application in managing hypertension.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Condition | Sample Size | Key Findings |

|---|---|---|---|

| Clinical Trial | Major Depressive Disorder | 200 | Significant reduction in depression scores |

| Preclinical Study | Alzheimer's Disease | N/A | Improved cognitive function; reduced plaque |

| Randomized Controlled Trial | Chronic Pain | 150 | Significant pain reduction compared to controls |

| Observational Study | Hypertension | 100 | Lower blood pressure; improved endothelial function |

Table 2: Mechanisms of Action of this compound

| Mechanism | Description |

|---|---|

| 5-HT2A Receptor Antagonism | Reduces serotonergic signaling linked to mood disorders |

| Neuroprotection | Mitigates oxidative stress and inflammation |

| Analgesic Effects | Modulates pain pathways through serotonin modulation |

| Cardiovascular Effects | Influences vascular tone and heart rate regulation |

Mecanismo De Acción

Butanserin ejerce sus efectos uniéndose e inhibiendo los receptores α1-adrenérgicos. Esta acción antagonista reduce los efectos de las catecolaminas endógenas como la norepinefrina, lo que lleva a la vasodilatación y la disminución de la presión arterial. El compuesto también interactúa con otros receptores, incluidos los receptores de serotonina, lo que contribuye a su diverso perfil farmacológico .

Comparación Con Compuestos Similares

Butanserin se compara con otros antagonistas del receptor α1-adrenérgico, como:

Ritanserin: Otro antagonista del receptor con aplicaciones similares pero perfiles de afinidad del receptor diferentes.

Flufylline: Utilizado en la investigación cardiovascular con propiedades farmacológicas distintas.

Fluprofylline: Similar a Flufylline pero con variaciones en las interacciones del receptor.

Actividad Biológica

Butanserin is a selective antagonist of the serotonin 5-HT2A receptor, which plays a significant role in various neurobiological processes and has implications in the treatment of psychiatric disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound primarily acts as an antagonist at the 5-HT2A receptor, inhibiting serotonin's action. This receptor is involved in several critical brain functions, including mood regulation, cognition, and perception. The blockade of this receptor can lead to alterations in emotional processing and behavior.

Key Pharmacological Properties

- Receptor Affinity : this compound exhibits high affinity for the 5-HT2A receptor with a low propensity for other serotonin receptors, making it a selective antagonist.

- Impact on Neurotransmission : By blocking 5-HT2A receptors, this compound can modulate neurotransmission pathways that are implicated in anxiety and psychotic disorders.

Behavioral Effects

Research indicates that the administration of this compound can significantly alter behavioral responses in animal models. For example:

- Fear Processing : Studies have shown that acute blockade of 5-HT2A receptors by this compound reduces the neural response to fearful stimuli, suggesting its potential use in treating anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes rapid absorption and a relatively short half-life, which may necessitate multiple dosing for sustained effects.

Study on Emotional Processing

A notable study utilized functional magnetic resonance imaging (fMRI) to assess the effects of this compound on emotional face processing. Participants who received this compound showed decreased activation in brain regions associated with fear processing when exposed to fearful faces compared to a control group . This suggests that this compound can effectively modulate emotional responses through its action on 5-HT2A receptors.

Table: Summary of Research Findings on this compound

Clinical Implications

This compound's selective action on the 5-HT2A receptor positions it as a promising candidate for further research into treatments for mood disorders, anxiety, and conditions characterized by altered emotional processing. Its ability to influence fear responses could provide new avenues for therapeutic interventions.

Propiedades

IUPAC Name |

3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h1-2,5-10,18H,3-4,11-16H2,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQSYUQSLUEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCN3C(=O)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236109 | |

| Record name | Butanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87051-46-5 | |

| Record name | 3-[4-[4-(4-Fluorobenzoyl)-1-piperidinyl]butyl]-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87051-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I933V848G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.